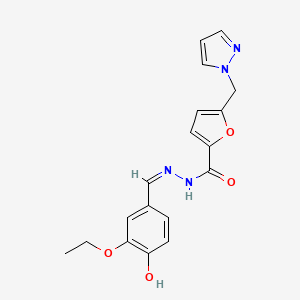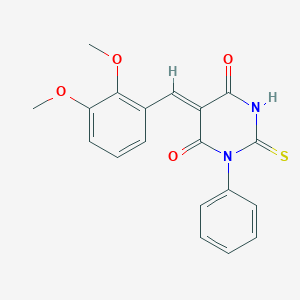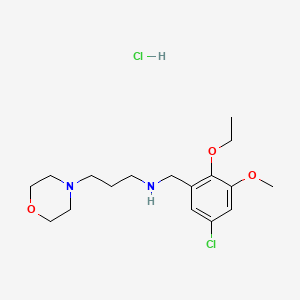
N'-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide is not fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms through the disruption of their cell membranes. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of various enzymes and receptors in the body. The compound has also been shown to possess antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide in lab experiments include its potent antimicrobial, antifungal, and anticancer properties. The compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
The future directions for the use of N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide include its potential applications in the development of new antimicrobial, antifungal, and anticancer agents. The compound can also be used as a tool for studying the mechanisms of cell death and the modulation of enzyme and receptor activity. Further studies are needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion:
N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses potent antimicrobial, antifungal, and anticancer properties and has been extensively studied for its biochemical and physiological effects. The compound has the potential to be used in the development of new drugs and as a tool for studying various biological processes. Further studies are needed to fully understand the potential applications of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-ylmethylene)-2-chlorobenzohydrazide involves the reaction of 2-chlorobenzoic acid hydrazide with benzimidazole-2-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-6-2-1-5-10(11)15(21)20-17-9-14-18-12-7-3-4-8-13(12)19-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWPMMBMAWWFPA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B6132014.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)


